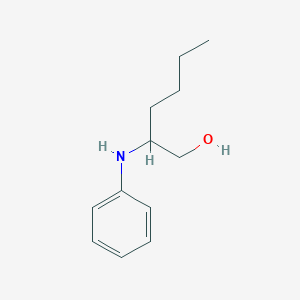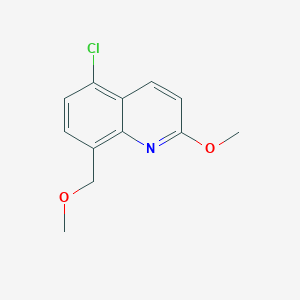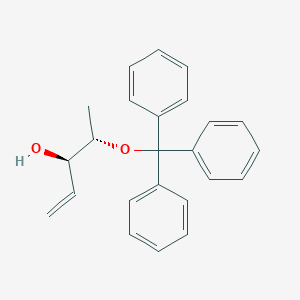
2-Anilinohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilinohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO It is characterized by the presence of an aniline group attached to a hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Anilinohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of hexan-1-ol with aniline in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents to facilitate the process. Another method involves the reduction of 2-nitrohexan-1-ol, followed by the substitution of the nitro group with an aniline group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilinohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanone derivatives, while substitution reactions can produce a variety of aniline-substituted compounds.
Aplicaciones Científicas De Investigación
2-Anilinohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Anilinohexan-1-ol involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
2-Anilinohexan-1-ol can be compared with other similar compounds, such as:
2-Anilinohexan-2-ol: Similar structure but with the aniline group attached to a different carbon atom.
2-Anilinopentan-1-ol: A shorter carbon chain, which may affect its reactivity and applications.
2-Anilinobutan-1-ol: An even shorter carbon chain, leading to different chemical properties.
Propiedades
Número CAS |
798551-71-0 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-anilinohexan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-3-7-12(10-14)13-11-8-5-4-6-9-11/h4-6,8-9,12-14H,2-3,7,10H2,1H3 |
Clave InChI |
ZHNPLOHUPAFLBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CO)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)







![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
